3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine with a fluoropyrimidine moiety
Preparation Methods
The synthesis of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multi-step procedures. One common synthetic route includes the reaction of 5-fluoropyrimidine with piperazine to form an intermediate, which is then reacted with 1,2-benzothiazole under specific conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The piperazine and benzothiazole components may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole can be compared with other similar compounds, such as:
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares the fluoropyrimidine and piperazine moieties but differs in the benzothiazole component.
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine: This compound has a similar structure but includes a pyridazine ring instead of benzothiazole. The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H14FN5S |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C15H14FN5S/c16-12-9-17-10-18-15(12)21-7-5-20(6-8-21)14-11-3-1-2-4-13(11)22-19-14/h1-4,9-10H,5-8H2 |
InChI Key |
VHPLPCHVQRNWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NC=NC=C4F |
Origin of Product |
United States |
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